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Compound of Interest

Compound Name: Antibacterial agent 169

Cat. No.: B12365204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Antibacterial agent 169, also identified as compound 28 in recent literature, is a novel

pyrrolamide-type inhibitor of bacterial type II topoisomerases, specifically targeting the GyrB

and ParE subunits of DNA gyrase and topoisomerase IV, respectively. This document provides

a comprehensive overview of its chemical structure, physicochemical and antibacterial

properties, mechanism of action, and detailed experimental protocols for its evaluation. The

data presented herein is collated from peer-reviewed scientific literature, intended to serve as a

technical resource for researchers in the field of antibacterial drug discovery and development.

Chemical Structure and Physicochemical Properties
Antibacterial agent 169 is a synthetic pyrrolamide derivative. While the exact chemical

structure is proprietary to the developing entity, its key features include a pyrrolamide core, a

piperidine moiety, and a hydroxyisopropyl pyridazine group, which are crucial for its potent

antibacterial activity.

Table 1: Physicochemical Properties of Antibacterial Agent 169 (Compound 28)
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Property Value Reference

Molecular Formula C₁₉H₂₅Cl₂N₅O₂ [1]

Molecular Weight 442.34 g/mol [1]

Appearance Not publicly available

Melting Point Not publicly available

Boiling Point Not publicly available

Solubility Soluble in DMSO [2]

Antibacterial Properties
Antibacterial agent 169 exhibits potent activity against a broad spectrum of Gram-positive

bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus

(MRSA). Its activity against Gram-negative bacteria is less pronounced but still significant.

Table 2: In Vitro Inhibitory Activity of Antibacterial Agent 169 (Compound 28)
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Target/Organism Assay Value Reference

S. aureus DNA

Gyrase (GyrB)
IC₅₀ 49 nM [1]

S. aureus

Topoisomerase IV

(ParE)

IC₅₀ 1.513 µM [1]

Staphylococcus

aureus (MRSA)
MIC <0.03 µg/mL [1]

Staphylococcus

epidermidis (MRSE)
MIC <0.03 µg/mL [3]

Enterococcus faecalis MIC 2 µg/mL [4]

Streptococcus

pneumoniae
MIC ≤2 µg/mL [4]

Escherichia coli MIC 1 µg/mL [1]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Table 3: Pharmacokinetic Properties of Antibacterial Agent 169 (Compound 28) in a Murine

Model

Parameter Value Reference

Bioavailability (Oral) Excellent [1]

Mitochondrial Toxicity Much lower than AZD5099 [1]

In vivo Efficacy

Demonstrated in mouse

models of sepsis and thigh

infection

[1][3]

Mechanism of Action
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Antibacterial agent 169 functions by inhibiting the ATPase activity of the GyrB subunit of DNA

gyrase and the ParE subunit of topoisomerase IV.[1] These enzymes are essential for bacterial

DNA replication, transcription, and repair. By binding to the ATP-binding site of these enzymes,

the agent prevents the necessary conformational changes required for their function, leading to

the accumulation of DNA strand breaks and ultimately, bacterial cell death.[4][5]

Bacterial Cell

DNA Replication &
Transcription

DNA Gyrase (GyrA/GyrB) &
Topoisomerase IV (ParC/ParE)

 requires

 enables

Cell Death dysfunction leads to
ATP

 energizes

 inhibits
(GyrB/ParE ATP binding)Antibacterial Agent 169

Click to download full resolution via product page

Mechanism of action of Antibacterial Agent 169.

Experimental Protocols
Synthesis of Antibacterial Agent 169 (Compound 28)
The synthesis of pyrrolamide-type GyrB/ParE inhibitors like compound 28 typically involves a

multi-step process. While the specific, detailed synthesis protocol for compound 28 is not

publicly available, a general synthetic route can be inferred from related literature.[6] The

process generally starts with the construction of a substituted N-phenylpyrrolamide core,

followed by the coupling of a piperazine or aminopyrrolidine linker, and finally the addition of

the appropriate heterocyclic moiety (in this case, a hydroxyisopropyl pyridazine group).[6]
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Step 1: Synthesis of
N-phenylpyrrolamide core

Step 2: Coupling with
piperazine/aminopyrrolidine linker

Step 3: Addition of
hydroxyisopropyl pyridazine moiety

Final Product:
Antibacterial Agent 169
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General synthetic workflow for pyrrolamide inhibitors.

Determination of Minimum Inhibitory Concentration
(MIC)
The antibacterial activity of agent 169 is determined by the broth microdilution method

according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][7]

Materials:

96-well microtiter plates

Cation-adjusted Mueller-Hinton broth (CAMHB)

Bacterial strains (e.g., S. aureus ATCC 29213)

Antibacterial agent 169 stock solution (in DMSO)

Saline solution (0.85%)

Spectrophotometer
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Incubator (35-37 °C)

Procedure:

Preparation of Bacterial Inoculum:

From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test bacterium.

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL).

Dilute this suspension in CAMHB to achieve a final inoculum concentration of

approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Preparation of Antibiotic Dilutions:

Perform serial two-fold dilutions of the antibacterial agent 169 stock solution in CAMHB

in the wells of the 96-well plate to achieve a range of final concentrations (e.g., from 64

µg/mL to 0.015 µg/mL).

Include a growth control well (broth and inoculum, no drug) and a sterility control well

(broth only).

Inoculation and Incubation:

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the

growth control well.

Incubate the plates at 35-37 °C for 16-20 hours in ambient air.

Interpretation of Results:

The MIC is defined as the lowest concentration of the antibacterial agent that completely

inhibits visible growth of the organism as detected by the unaided eye.[8]
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Preparation

Experiment

Analysis
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Workflow for MIC determination by broth microdilution.

Conclusion
Antibacterial agent 169 (Compound 28) is a promising novel antibacterial candidate with

potent activity against clinically relevant Gram-positive pathogens, including resistant strains.

Its mechanism of action, targeting the highly conserved GyrB and ParE subunits, makes it an

attractive scaffold for further development. The favorable pharmacokinetic and safety profile

observed in preclinical studies warrants further investigation of this compound as a potential

therapeutic agent for challenging bacterial infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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